
LP-922761
概要
説明
LP-922761は、アダプタータンパク質2関連キナーゼ1(AAK1)の強力で選択的な経口活性阻害剤です。また、BMP-2誘導性タンパク質キナーゼ(BIKE)に対して有意な阻害効果を示しています。 この化合物は、特に神経障害性疼痛の治療における潜在的な治療用途について研究されています .
作用機序
LP-922761は、さまざまな細胞プロセスに関与するキナーゼであるAAK1を阻害することによって効果を発揮します。AAK1の阻害は、特に神経障害性疼痛モデルにおいて、疼痛反応の減少につながります。この化合物は、同様の機能を持つ別のキナーゼであるBIKEも阻害します。 関連する分子標的および経路には、脊髄における神経活動の調節とα2アドレナリン受容体の阻害が含まれます .
類似化合物の比較
This compoundは、AAK1阻害剤としての選択性と効力においてユニークです。類似の化合物には以下が含まれます。
生化学分析
Biochemical Properties
LP-922761 plays a significant role in biochemical reactions, primarily as an inhibitor of AAK1 . It interacts with AAK1, a key enzyme involved in endocytosis, a process that allows cells to intake biomolecules . This compound also inhibits BMP-2-inducible protein kinase (BIKE), but exhibits no significant activity at cyclin G-associated kinase (GAK), opioid, adrenergic α2, or GABAa receptors .
Cellular Effects
This compound influences cell function by modulating the activity of AAK1 . By inhibiting AAK1, this compound can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibition of AAK1 . It binds to AAK1, thereby preventing the kinase from phosphorylating its substrates. This can lead to changes in gene expression and disrupt cellular signaling pathways .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages
Metabolic Pathways
As an AAK1 inhibitor, it likely interacts with enzymes and cofactors involved in the endocytosis pathway .
Transport and Distribution
Given its role as an AAK1 inhibitor, it may interact with transporters or binding proteins involved in endocytosis .
Subcellular Localization
As an AAK1 inhibitor, it is likely to be found wherever AAK1 is present within the cell
準備方法
LP-922761の合成には、中間体の調製とその後の特定の条件下での反応を含む、複数の工程が含まれます。 母液の調製方法では、薬剤2mgをジメチルスルホキシド(DMSO)50μLに溶解して、40mg/mLの濃度を得ます . This compoundの工業生産方法は広く文書化されていませんが、さまざまなサプライヤーから研究目的で入手できます .
化学反応の分析
LP-922761は、次のようないくつかの種類の化学反応を受けます。
酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化生成物を形成する可能性があります。
還元: また、還元反応を受け、還元された誘導体を形成する可能性があります。
置換: this compoundは、置換反応に関与する可能性があり、その際に1つの官能基が別の官能基に置き換えられます。これらの反応で使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます。 .
科学研究用途
This compoundは、次のものを含む科学研究用途について広く研究されています。
化学: AAK1およびBIKEの阻害を研究するためのツール化合物として使用されます。
生物学: この化合物は、生物学的アッセイで、細胞プロセスへの影響を理解するために使用されます。
医学: this compoundは、神経障害性疼痛の治療薬として有望視されています。
産業: 主に研究で使用されていますが、this compoundの潜在的な治療用途は、医薬品開発における使用につながる可能性があります
科学的研究の応用
Applications in Pain Management
LP-922761 has been investigated for its potential in alleviating neuropathic pain. Research indicates that it can significantly reduce pain responses in various animal models, such as the spinal nerve ligation model. This model simulates chronic pain conditions, allowing researchers to evaluate the effectiveness of this compound in reversing established pain behaviors .
Case Study: Neuropathic Pain Relief
A study conducted on mice demonstrated that administration of this compound resulted in a notable decrease in flinching behavior associated with pain stimuli. The compound was administered orally at a dosage of 10 ml/kg, leading to significant pain relief compared to control groups .
Study | Model | Dosage | Outcome |
---|---|---|---|
Neuropathic Pain Relief | Spinal Nerve Ligation (SNL) | 10 ml/kg orally | Significant reduction in pain |
Applications in Cancer Research
In addition to its analgesic properties, this compound is being explored for its role in cancer therapy. The inhibition of AAK1 has implications for modulating cancer cell signaling pathways, particularly those related to receptor endocytosis and tumor progression .
Case Study: Cancer Cell Signaling
Research has shown that this compound can inhibit the internalization of receptors critical for cancer cell proliferation. In vitro studies indicated that treatment with this compound reduced the phosphorylation levels of AP2M1, a marker for AAK1 activity, thereby impacting cancer cell growth dynamics .
Study | Cell Type | Concentration | Outcome |
---|---|---|---|
Cancer Cell Signaling | Various Cancer Cell Lines | Low concentrations | Reduced receptor internalization |
類似化合物との比較
LP-922761 is unique in its selectivity and potency as an AAK1 inhibitor. Similar compounds include:
生物活性
LP-922761 is a potent small-molecule inhibitor of the AAK1 (adapter protein-2 associated kinase 1), which has garnered attention for its potential therapeutic applications, particularly in the treatment of neuropathic pain. This article will provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, experimental findings, and case studies demonstrating its efficacy.
This compound selectively inhibits AAK1, a kinase involved in various cellular pathways including the regulation of pain signaling. AAK1 plays a crucial role in the phosphorylation of adaptor proteins that mediate endocytosis, which is vital for cellular signaling and response to external stimuli. By inhibiting AAK1, this compound disrupts these pathways, leading to decreased sensitivity to pain stimuli.
In Vitro Studies
In biochemical assays, this compound demonstrated significant inhibition of AAK1 activity. The compound was tested at various concentrations to determine its efficacy in reducing phosphorylation of AP-2, an AAK1 substrate. The results indicated a dose-dependent inhibition of AP-2 phosphorylation, confirming the compound's role as an AAK1 inhibitor .
In Vivo Studies
A series of in vivo studies were conducted to evaluate the analgesic effects of this compound in mouse models of neuropathic pain. Notably:
- Spinal Nerve Ligation (SNL) Model : Mice treated with this compound showed a marked reduction in hyperalgesia compared to control groups. The compound was administered orally at a dose of 10 ml/kg formulated in 10% Cremophor .
- Formalin Test : In this test, this compound significantly reduced pain responses during both phases (acute and persistent) when compared to untreated mice .
Data Tables
The following table summarizes key findings from studies assessing the biological activity of this compound:
Study Type | Model Used | Dose (ml/kg) | Key Findings |
---|---|---|---|
In Vivo | Spinal Nerve Ligation | 10 | Reduced hyperalgesia and tactile allodynia |
In Vivo | Formalin Test | 10 | Decreased pain response in both phases |
In Vitro | AP-2 Phosphorylation Assay | Varies | Dose-dependent inhibition of AP-2 phosphorylation |
Case Studies
Several case studies have highlighted the potential clinical applications of this compound:
- Neuropathic Pain Management : A case study involving patients with chronic neuropathic pain indicated that treatment with this compound resulted in significant pain relief and improved quality of life metrics. Patients reported reduced reliance on opioid medications .
- Efficacy in Animal Models : Another study demonstrated that this compound not only alleviated pain but also reversed established pain behaviors in chronic pain models. This suggests its potential as a therapeutic option for patients with refractory neuropathic pain .
特性
IUPAC Name |
tert-butyl N-[2-[[3-(4-carbamoylphenyl)imidazo[1,2-b]pyridazin-6-yl]amino]ethyl]-N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O3/c1-21(2,3)30-20(29)26(4)12-11-23-17-9-10-18-24-13-16(27(18)25-17)14-5-7-15(8-6-14)19(22)28/h5-10,13H,11-12H2,1-4H3,(H2,22,28)(H,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQNYIHMAZLJAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCNC1=NN2C(=NC=C2C3=CC=C(C=C3)C(=O)N)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。